(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is a chemical compound belonging to the piperazine family, characterized by its unique structure that includes a tert-butyl group, a hydroxyethyl group, and a piperazine ring. Its chemical formula is , with a molecular weight of approximately 230.30 g/mol. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry, making it a subject of interest in various scientific fields.
The compound is cataloged under the CAS number 1273577-11-9 and can be found in chemical databases such as PubChem and BenchChem. It is classified as a piperazine derivative, which indicates its structural similarity to other compounds in this class that typically feature a six-membered ring containing two nitrogen atoms opposite each other.
The synthesis of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate generally involves the reaction of tert-butyl chloroformate with 2-hydroxyethylamine in the presence of a base such as triethylamine. This reaction is typically conducted at low temperatures to ensure the formation of the desired product while minimizing side reactions.
The molecular structure of (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate can be visualized as follows:
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m0/s1
OOZBHDCFUFVAOH-VIFPVBQESA-N
.(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate can participate in various chemical reactions due to its functional groups:
The specific reaction pathways depend on the reagents and conditions used during synthesis or application.
The mechanism of action for (S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate primarily involves its interactions with biological targets:
These interactions can modulate the activity of enzymes or receptors, leading to various biological effects that are currently being studied for potential therapeutic applications .
(S)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate has several significant applications:
The synthesis of (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate predominantly employs nucleophilic substitution between tert-butyl chloroformate and enantiomerically pure 2-hydroxyethylamine derivatives. This reaction is executed in anhydrous dichloromethane at -10°C to 0°C to suppress racemization and minimize side products like bis-carbamate adducts. Triethylamine serves as the base to scavenge hydrochloric acid generated during the reaction. The stoichiometric ratio of 1:1.1 (amine:chloroformate) is critical to prevent over-alkylation, with typical reaction times of 8–12 hours under nitrogen atmosphere . Post-reaction, the mixture is washed with brine and purified via silica gel chromatography to isolate the product in 65–75% yield. The stereochemical integrity at the C3 position is maintained through steric hindrance from the tert-butoxycarbonyl group, which shields the chiral center from epimerization [2].
Base-mediated coupling employs phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction efficiency in biphasic systems (water-dichloromethane). Sodium hydroxide (10% w/v) maintains the pH at 8–9, optimizing nucleophilicity while preventing ester hydrolysis of the chloroformate reagent. Temperature control is paramount: reactions conducted above 5°C exhibit up to 15% racemization due to base-catalyzed epimerization. After completion, extraction with ethyl acetate and solvent evaporation yield a crude solid, which is recrystallized from ethanol-water (3:1) to achieve >98% diastereomeric purity. This method achieves 70–80% yield but requires meticulous control to avoid thermal degradation of the hydroxyethyl side chain [4].
Table 1: Comparison of Traditional Synthetic Methods
Method | Reagents | Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Nucleophilic Substitution | tert-butyl chloroformate, triethylamine | -10°C, anhydrous DCM | 65–75 | >99% ee |
Base-Mediated Coupling | tert-butyl chloroformate, NaOH, TBAB | 0–5°C, biphasic system | 70–80 | 98% ee |
Chiral catalysts like BINOL-derived phosphoric acids enable direct enantioselective amination of prochiral piperazine precursors. In one protocol, 1,2-diaza-1,3-dienes undergo asymmetric hydrogenation (50 psi H₂) using Ir-(S)-BINAP complexes, affording the S-configured piperazine core with 92–95% enantiomeric excess. The tert-butoxycarbonyl group is introduced after ring formation via dropwise addition of di-tert-butyl dicarbonate in tetrahydrofuran at -78°C. This sequential strategy avoids racemization during piperazine cyclization and achieves 85% overall yield. Density functional theory analyses confirm that the S-configuration is stabilized by hydrogen bonding between the hydroxyethyl group and the catalyst’s phosphate moiety [5] [8].
Microwave irradiation (300 W, 140°C) reduces cyclization time from 12 hours to 25 minutes in solvent-free conditions. N-Boc-ethylenediamine derivatives and 2-bromoethanol undergo ring closure with potassium carbonate as a base, yielding the piperazine ring with near-complete stereoretention (99% ee). The rapid, uniform heating suppresses side reactions like elimination or epimerization. Purification via flash chromatography (ethyl acetate/hexane, 1:1) delivers >97% purity. This method enhances stereochemical fidelity by minimizing thermal exposure and is scalable to 100-g batches with consistent enantioselectivity [3] [5].
Table 2: Stereochemical Outcomes in Modern Synthesis
Technique | Catalyst/Reagent | Enantiomeric Excess (%) | Reaction Time |
---|---|---|---|
Catalytic Hydrogenation | Ir-(S)-BINAP | 92–95 | 6–8 hours |
Microwave Cyclization | K₂CO₃, solvent-free | 99 | 25 minutes |
Diastereomeric byproducts—generated during incomplete substitution or epimerization—require multi-step chromatographic separation. Silica gel impregnated with (2R,3)-di-(4-methylbenzoyl)-tartaric acid enables resolution of R- and S-isomers via formation of transient diastereomeric complexes. Elution with toluene-isopropanol (9:1) separates enantiomers with ΔRf = 0.12. However, recovery rates are suboptimal (60–70%) due to the polar hydroxyethyl group’s strong adsorption to silica. Reverse-phase HPLC (C18 column, acetonitrile-water gradient) improves resolution but increases production costs by 40% [2] [6].
Crystallization challenges arise from the compound’s high hydrophilicity (LogP = 0.58) [6]. Binary solvent systems like acetone-hexane induce nucleation but trap solvent impurities. Tert-butyl methyl ether dissolves apolar byproducts, while the target molecule crystallizes at 4°C. Adding 5% n-heptane as an antisolvent yields needle-shaped crystals with 99.5% chemical purity and 98% enantiomeric excess. X-ray diffraction confirms that hydrogen bonding between the hydroxyethyl group and carboxylate oxygen directs crystal packing, excluding R-isomers from the lattice [4].
Immobilized Candida antarctica lipase B selectively acylates the R-enantiomer with vinyl acetate in isopropyl ether, converting it to a separable ester derivative. The unreacted S-isomer is recovered with 96% enantiomeric excess and 88% yield after 24 hours at 30°C. This approach reduces waste generation by 70% compared to diastereomeric salt resolution but is hindered by enzyme inhibition at substrate concentrations >1.5 M [7].
Table 3: Purification Challenges and Solutions
Challenge | Method | Efficiency | Limitations |
---|---|---|---|
Diastereomer Separation | Chiral silica chromatography | 60–70% recovery | High solvent consumption |
Crystallization of Polar Intermediates | Antisolvent (n-heptane) | 99.5% purity | Requires slow cooling |
Enantiomeric Excess Enhancement | Lipase B acylation | 96% ee, 88% yield | Low substrate tolerance |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9